3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol
Description
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol is a spirocyclic compound characterized by a seven-membered oxaspiro ring system fused to a five-membered carbocycle. The molecule features a hydroxyl group at position 1 and two methyl groups at position 3, contributing to its unique steric and electronic properties.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,3-dimethyl-7-oxaspiro[3.5]nonan-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-8(11)10(9)3-5-12-6-4-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
USKOGWGMZOFPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C12CCOCC2)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol
General Synthetic Strategies
The preparation of such oxaspiro compounds typically follows these routes:
- Intramolecular cyclization of hydroxy-ketones or hydroxy-alkyl halides to form the oxaspiro ring.
- Spirocyclization via nucleophilic substitution or ring-closing reactions involving oxygen nucleophiles.
- Functional group transformations on preformed spirocyclic intermediates to install the hydroxyl group at the 1-position.
Specific Reported Methods
Cyclization of Hydroxyalkyl Precursors
- Starting from a suitable cycloalkanone derivative bearing a hydroxyl group at the appropriate position, intramolecular nucleophilic attack on an electrophilic center (e.g., halide or activated carbonyl) can induce spirocyclization.
- For example, a 3,3-dimethylcyclohexanone derivative can be converted to the oxaspiro compound by reaction with an appropriate oxygen nucleophile under acidic or basic catalysis, promoting ring closure.
Iodination and Subsequent Cyclization
- A method documented in the literature for related oxaspiro compounds involves the iodination of hydroxyalkyl intermediates followed by intramolecular displacement to form the spirocyclic ether.
- For instance, iodination of a 7-hydroxymethyl derivative of a cycloalkane followed by base-induced cyclization yields the oxaspiro ring system with high yield (up to 91%) and purity after distillation.
Use of Propargyl Amines and Related Precursors
- Some synthetic routes employ propargyl amines or related nitrogen-containing intermediates to build complex spirocyclic frameworks.
- Although primarily used for other spirocyclic oxetane derivatives, similar principles can be adapted for oxaspiro compounds by modifying the nucleophile and electrophile components.
Reaction Conditions and Purification
- Typical solvents include dry acetonitrile or dichloromethane under inert atmosphere (argon or nitrogen) to prevent side reactions.
- Temperature control is critical: reactions often begin at 0 °C for reagent addition, then warmed to room temperature or refluxed for completion.
- Work-up involves extraction with organic solvents such as methyl tert-butyl ether (MTBE), washing with sodium thiosulfate or sodium bicarbonate solutions to remove iodine or acidic impurities.
- Final purification is achieved by column chromatography or distillation, yielding the target compound as a colorless or slightly brown oil with high purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Intramolecular cyclization | Hydroxy-substituted cyclohexanone | Acid/base catalysis, inert atmosphere | 70-90 | Requires careful control of reaction temperature |
| Iodination followed by cyclization | Hydroxymethyl cycloalkane derivative | Iodine, NaHCO3, dry CH3CN, 0 °C to RT | 91 | High yield, efficient purification by distillation |
| Propargyl amine route | Propargyl amines and sulfonamides | Boc2O, NEt3, DMAP, CH2Cl2, RT | 50-60 | Adaptable for spirocyclic oxetane analogues |
Research Findings and Optimization Notes
- The iodination-cyclization method provides superior yields and cleaner products compared to direct acid/base cyclization, attributed to better control over intermediate formation and less side reactions.
- The choice of solvent and temperature critically affects the stereochemistry and regioselectivity of spirocyclization.
- Purification by silica gel chromatography is effective for removing side products, but distillation under reduced pressure is preferred for scale-up due to product stability.
- Recent studies emphasize the use of mild bases and controlled addition of iodine to minimize over-iodination and degradation.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol and related spiro compounds:
Physical and Chemical Properties
- Polarity and Solubility: The hydroxyl group in 3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol enhances hydrophilicity compared to non-hydroxylated analogs like 7-oxaspiro[3.5]nonan-2-one (LogP ~0.70 for 1-Oxaspiro[3.5]nonan-7-ol vs. higher LogP for dimethyl derivative due to methyl groups) . Steric hindrance from the 3,3-dimethyl groups may reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs like 3-amino-7-oxaspiro[3.5]nonan-1-ol .
- Synthetic Accessibility: Analogous spiro compounds (e.g., dichloro lactones) are synthesized via Mn(OAc)₃-mediated cyclization (27% yield for 3,3-Dichloro-1-oxaspiro[4.4]nonan-2-one) . Similar methods may apply to the target compound, but dimethyl groups require tailored precursors.
Key Research Findings
Steric Effects: The 3,3-dimethyl groups in the target compound introduce steric hindrance, which may impede ring-opening reactions observed in lactone analogs like 7-oxaspiro[3.5]nonan-2-one .
Synthetic Challenges : Low yields (e.g., 27% for dichloro lactone synthesis) suggest that optimizing cyclization conditions is critical for efficient production of spiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
